6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 326.31 g/mol. It is classified under quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound is identified by the CAS number 153437-80-0 and has several synonyms, including 6,7-Dimethoxy-N-(3-nitrophenyl)-4-quinazolinamine .
The compound falls within the category of quinazoline derivatives, which are characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolines can be further classified based on their substitution patterns, with 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine specifically categorized as a 4(3H)-quinazolinone derivative due to its structural features .
The synthesis of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions, including temperature and time, to optimize yields and minimize side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
The molecular structure of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine features:
The compound's structural data includes:
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine can participate in various chemical reactions typical for quinazoline derivatives:
Reactions involving this compound often require specific conditions such as controlled temperatures and solvents to ensure desired outcomes while preventing degradation or unwanted side products.
The mechanism of action for compounds like 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine typically involves:
Research indicates that quinazoline derivatives can inhibit various biological pathways, including those involved in tumor necrosis factor-alpha production, suggesting potential applications in inflammatory diseases .
The physical properties include:
Chemical properties encompass:
Relevant data from literature indicates that physical properties can significantly affect biological activity and solubility profiles .
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine has potential applications in various scientific fields:
Quinazoline—a fused bicyclic heterocycle comprising benzene and pyrimidine rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design [3] [7] [9]. This framework enables diverse substitutions at positions 2, 4, 6, and 7, facilitating precise modulation of electronic properties, steric bulk, and hydrogen-bonding capacity. Such tunability allows researchers to optimize interactions with biological targets, particularly protein kinases [3] [7]. Quinazoline derivatives exhibit broad pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities, largely attributable to their ability to interfere with essential cellular signaling pathways [7] [9]. The natural occurrence of quinazoline alkaloids (e.g., vasicine) further underscores their biological relevance [7]. As a kinase inhibitor template, the planar quinazoline core readily occupies the ATP-binding cleft of oncogenic kinases, while substituents extend into adjacent hydrophobic pockets, enabling potent and selective target engagement [3] [7].
4-Anilinoquinazoline derivatives represent a therapeutically significant subclass where the aniline moiety at position 4 profoundly influences target specificity and potency. Clinically approved drugs like erlotinib and gefitinib exemplify this structural motif, functioning as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer [4] [7]. The 4-anilino group enables critical hydrogen bonding with kinase hinge regions, while methoxy substitutions at positions 6 and 7—as seen in 6,7-dimethoxy-N-(3-methoxyphenyl)quinazolin-4-amine (CAS 202475-38-5) and 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine (CAS 2808977)—enhance hydrophobic interactions within the ATP-binding pocket and improve metabolic stability [2] [6]. These modifications increase selectivity toward mutant EGFR variants prevalent in drug-resistant cancers [4]. Research confirms that 6,7-dimethoxyquinazoline derivatives maintain potent EGFR inhibition (IC₅₀ values in nanomolar range), validating their role as foundational structures for novel targeted therapies [4] [7].
Introducing a nitrophenyl group at the 4-anilino position—as in 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (CAS 153437-80-0)—imparts distinct electronic and steric properties that enhance bioactivity [3] [7] [9]. The nitro group (-NO₂) is a strong electron-withdrawing moiety that:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5